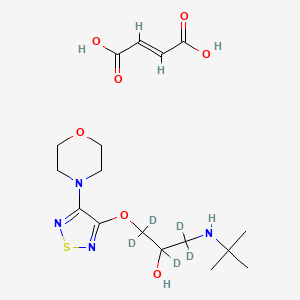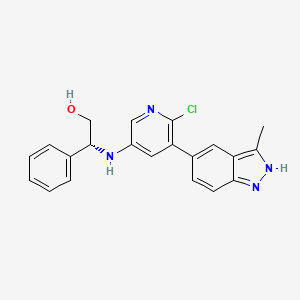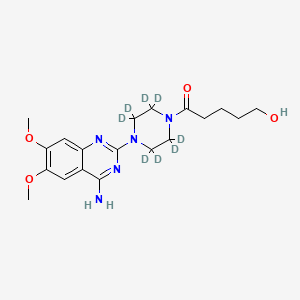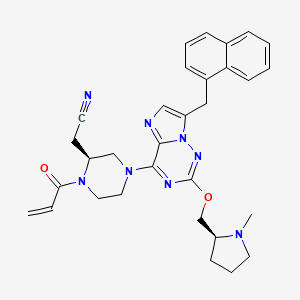
KRAS G12C inhibitor 50
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KRAS G12C inhibitor 50 is a small molecule compound designed to target the KRAS G12C mutation, a specific alteration in the Kirsten rat sarcoma viral oncogene homolog (KRAS) gene. This mutation is commonly found in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The KRAS G12C mutation results in the substitution of glycine with cysteine at position 12, leading to the constitutive activation of the KRAS protein, which promotes uncontrolled cell proliferation and tumor growth .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of KRAS G12C inhibitors typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, to form carbon-carbon or carbon-nitrogen bonds . The reaction conditions often include the use of organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) .
Industrial Production Methods: Industrial production of KRAS G12C inhibitors involves scaling up the synthetic routes developed in the laboratory. This typically requires optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow chemistry and process intensification are often employed to enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: KRAS G12C inhibitors primarily undergo covalent binding reactions with the thiol group of the cysteine residue at position 12 of the KRAS protein . This covalent modification traps KRAS in its inactive GDP-bound state, preventing its activation and subsequent signaling .
Common Reagents and Conditions: Common reagents used in the synthesis of KRAS G12C inhibitors include palladium catalysts, boronic acids, and amines . The reactions are typically carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation and other side reactions .
Major Products Formed: The major product formed from the reaction of KRAS G12C inhibitors with the KRAS protein is the covalently modified KRAS-G12C complex . This complex is stable and prevents the activation of downstream signaling pathways that promote cancer cell proliferation .
科学的研究の応用
KRAS G12C inhibitors have a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, these inhibitors are used as tools to study the structure and function of the KRAS protein and its role in cancer . In biology, they are employed to investigate the molecular mechanisms underlying KRAS-driven cancers and to identify potential biomarkers for drug response .
In medicine, KRAS G12C inhibitors have shown promising results in clinical trials for the treatment of non-small cell lung cancer, colorectal cancer, and pancreatic cancer . They are used to target tumors harboring the KRAS G12C mutation, leading to tumor regression and improved patient outcomes . In industry, these inhibitors are being developed as potential therapeutic agents for the treatment of KRAS-driven cancers .
作用機序
The mechanism of action of KRAS G12C inhibitors involves the covalent modification of the cysteine residue at position 12 of the KRAS protein . This modification traps KRAS in its inactive GDP-bound state, preventing its activation and subsequent signaling through downstream pathways such as the RAF-MEK-ERK and PI3K-AKT pathways . By inhibiting these pathways, KRAS G12C inhibitors effectively block cancer cell proliferation and survival .
類似化合物との比較
KRAS G12C inhibitors are unique in their ability to specifically target the KRAS G12C mutation, which is a common driver of various cancers . Similar compounds include other KRAS inhibitors such as sotorasib (AMG 510) and adagrasib (MRTX849), which also target the KRAS G12C mutation . KRAS G12C inhibitor 50 may have distinct advantages in terms of potency, selectivity, and pharmacokinetic properties .
List of Similar Compounds:- Sotorasib (AMG 510)
- Adagrasib (MRTX849)
- JDQ443
- RM-018
特性
分子式 |
C31H34N8O2 |
|---|---|
分子量 |
550.7 g/mol |
IUPAC名 |
2-[(2S)-4-[2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-7-(naphthalen-1-ylmethyl)imidazo[2,1-f][1,2,4]triazin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C31H34N8O2/c1-3-28(40)38-17-16-37(20-24(38)13-14-32)30-29-33-19-26(18-23-10-6-9-22-8-4-5-12-27(22)23)39(29)35-31(34-30)41-21-25-11-7-15-36(25)2/h3-6,8-10,12,19,24-25H,1,7,11,13,15-18,20-21H2,2H3/t24-,25-/m0/s1 |
InChIキー |
OMJLVKOHXNQCJC-DQEYMECFSA-N |
異性体SMILES |
CN1CCC[C@H]1COC2=NN3C(=CN=C3C(=N2)N4CCN([C@H](C4)CC#N)C(=O)C=C)CC5=CC=CC6=CC=CC=C65 |
正規SMILES |
CN1CCCC1COC2=NN3C(=CN=C3C(=N2)N4CCN(C(C4)CC#N)C(=O)C=C)CC5=CC=CC6=CC=CC=C65 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![dimethyl (1S,9S,12S,17S)-16-formyl-19-oxo-16-azapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate](/img/structure/B12418031.png)
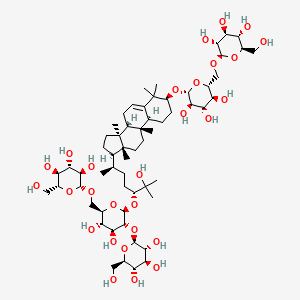

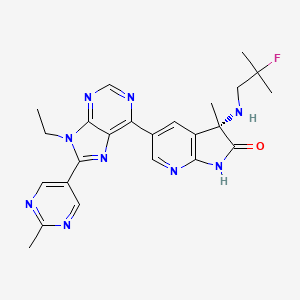
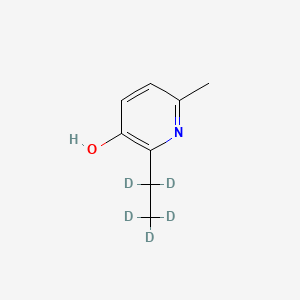



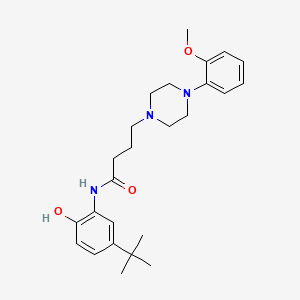
![(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine](/img/structure/B12418068.png)
